molecular formula C22H29ClN3O9P B13439663 Chloro (R)-Phosphoryl Sofosbuvir

Chloro (R)-Phosphoryl Sofosbuvir

Cat. No.: B13439663
M. Wt: 545.9 g/mol
InChI Key: SFPFZQKYPOWCSI-YBSJRAAASA-N
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Description

Chloro ®-Phosphoryl Sofosbuvir is a derivative of Sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent. Sofosbuvir is primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. The compound works by inhibiting the RNA-dependent RNA polymerase, which is essential for viral replication .

Chemical Reactions Analysis

Types of Reactions: Chloro ®-Phosphoryl Sofosbuvir undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its antiviral properties.

Common Reagents and Conditions: Common reagents used in these reactions include lithium diisopropylamide (LDA) for aldol addition and various enzymes for biocatalytic transformations . The reaction conditions are optimized to ensure high yield and purity of the final product.

Major Products Formed: The major products formed from these reactions include the active triphosphate form of the compound, which is responsible for its antiviral activity .

Properties

Molecular Formula

C22H29ClN3O9P

Molecular Weight

545.9 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36+/m0/s1

InChI Key

SFPFZQKYPOWCSI-YBSJRAAASA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3

Origin of Product

United States

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